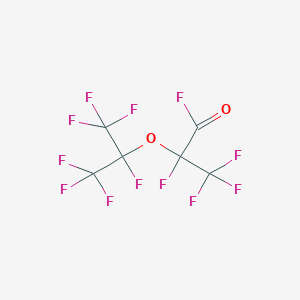![molecular formula C43H40N4O9 B12061930 [2-[4-[[6'-[3-(2,5-dioxopyrrol-1-yl)propylcarbamoylamino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-2-methyl-4-oxobutan-2-yl]-3,5-dimethylphenyl] acetate](/img/structure/B12061930.png)
[2-[4-[[6'-[3-(2,5-dioxopyrrol-1-yl)propylcarbamoylamino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-2-methyl-4-oxobutan-2-yl]-3,5-dimethylphenyl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound [2-[4-[[6’-[3-(2,5-dioxopyrrol-1-yl)propylcarbamoylamino]-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’-yl]amino]-2-methyl-4-oxobutan-2-yl]-3,5-dimethylphenyl] acetate is a complex organic molecule with potential applications in various scientific fields. This compound features a spiro structure, which is a unique arrangement where two rings are connected through a single atom, contributing to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-[4-[[6’-[3-(2,5-dioxopyrrol-1-yl)propylcarbamoylamino]-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’-yl]amino]-2-methyl-4-oxobutan-2-yl]-3,5-dimethylphenyl] acetate typically involves multiple steps:
Formation of the Spiro Compound: The initial step involves the synthesis of the spiro[2-benzofuran-1,9’-xanthene] core. This can be achieved through a condensation reaction between a benzofuran derivative and a xanthene derivative under acidic conditions.
Attachment of the Propylcarbamoylamino Group: The next step involves the introduction of the propylcarbamoylamino group. This is typically done through a nucleophilic substitution reaction where the propylcarbamoylamino group is attached to the spiro compound.
Formation of the Acetate Group: The final step involves the esterification reaction to form the acetate group. This is achieved by reacting the intermediate compound with acetic anhydride in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the spiro[2-benzofuran-1,9’-xanthene] core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique spiro structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound can be used as a fluorescent probe due to its xanthene core, which is known for its fluorescent properties. This makes it useful in imaging and diagnostic applications.
Medicine
In medicine, the compound has potential applications as a drug candidate. Its complex structure allows for interactions with various biological targets, making it a potential lead compound in drug discovery.
Industry
In industrial applications, the compound can be used in the development of new materials with unique properties, such as advanced polymers or coatings.
Mécanisme D'action
The mechanism of action of [2-[4-[[6’-[3-(2,5-dioxopyrrol-1-yl)propylcarbamoylamino]-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’-yl]amino]-2-methyl-4-oxobutan-2-yl]-3,5-dimethylphenyl] acetate involves its interaction with specific molecular targets. The spiro structure allows for unique binding interactions with proteins and enzymes, potentially inhibiting or modulating their activity. The xanthene core can also interact with cellular components, leading to fluorescence, which is useful in imaging applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [2-[4-[[6’-[3-(2,5-dioxopyrrol-1-yl)propylcarbamoylamino]-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’-yl]amino]-2-methyl-4-oxobutan-2-yl]-3,5-dimethylphenyl] acetate
- [2-[4-[[6’-[3-(2,5-dioxopyrrol-1-yl)propylcarbamoylamino]-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’-yl]amino]-2-methyl-4-oxobutan-2-yl]-3,5-dimethylphenyl] butyrate
Uniqueness
The uniqueness of [2-[4-[[6’-[3-(2,5-dioxopyrrol-1-yl)propylcarbamoylamino]-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’-yl]amino]-2-methyl-4-oxobutan-2-yl]-3,5-dimethylphenyl] acetate lies in its specific functional groups and spiro structure, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it a valuable compound for various applications.
This detailed article provides a comprehensive overview of the compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C43H40N4O9 |
|---|---|
Poids moléculaire |
756.8 g/mol |
Nom IUPAC |
[2-[4-[[6'-[3-(2,5-dioxopyrrol-1-yl)propylcarbamoylamino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-2-methyl-4-oxobutan-2-yl]-3,5-dimethylphenyl] acetate |
InChI |
InChI=1S/C43H40N4O9/c1-24-19-25(2)39(35(20-24)54-26(3)48)42(4,5)23-36(49)45-27-11-13-31-33(21-27)55-34-22-28(46-41(53)44-17-8-18-47-37(50)15-16-38(47)51)12-14-32(34)43(31)30-10-7-6-9-29(30)40(52)56-43/h6-7,9-16,19-22H,8,17-18,23H2,1-5H3,(H,45,49)(H2,44,46,53) |
Clé InChI |
XMGVLBGRSCGJDI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)OC(=O)C)C(C)(C)CC(=O)NC2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)NC(=O)NCCCN6C(=O)C=CC6=O)C7=CC=CC=C7C(=O)O4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


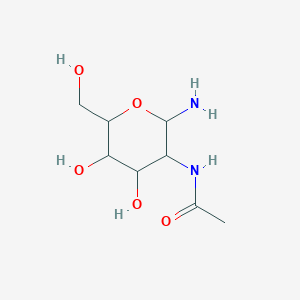
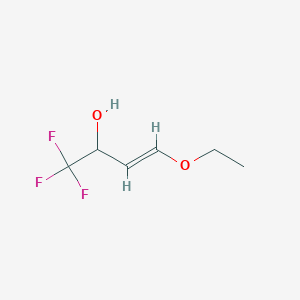


![(1S,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12061891.png)

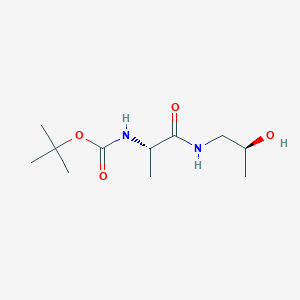

![(1S,5R)-tricyclo[3.3.1.03,7]nonane-3-carboxylic acid](/img/structure/B12061906.png)

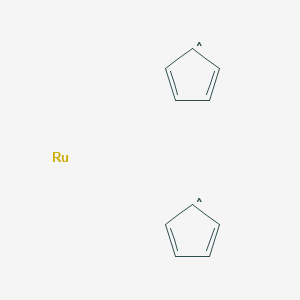

![(R)-1-[(S)-2-[Di(2-furyl)phosphino]ferrocenyl]ethyldi-tertbutylphosphine](/img/structure/B12061922.png)
